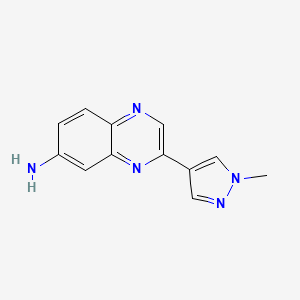
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine is a heterocyclic compound that features both pyrazole and quinoxaline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with quinoxaline derivatives. One common method includes the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of efficient catalytic systems and optimization of reaction conditions are crucial for large-scale synthesis. The choice of solvents, temperature control, and purification techniques play significant roles in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into tetrahydroquinoxalines.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitubercular and antibacterial agent.
Organic Synthesis: This compound serves as a building block for synthesizing more complex heterocyclic structures.
Material Science: It is explored for its electronic properties and potential use in organic electronics.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine involves its interaction with specific molecular targets. For instance, in antitubercular activity, it may inhibit key enzymes in the bacterial metabolic pathway. Molecular docking studies have shown that this compound can fit into the active sites of target proteins, forming stable interactions that disrupt normal biological functions .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1H-pyrazole-4-amine
- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-amine
- 1,5-Dimethyl-1H-pyrazole-3-amine
- 5-Amino-1,3-dimethylpyrazole
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine is unique due to its dual heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with potential biological activities .
Propiedades
Fórmula molecular |
C12H11N5 |
|---|---|
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
3-(1-methylpyrazol-4-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C12H11N5/c1-17-7-8(5-15-17)12-6-14-10-3-2-9(13)4-11(10)16-12/h2-7H,13H2,1H3 |
Clave InChI |
BISOXOHVBZOOFL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


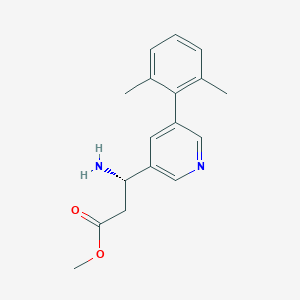
![[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride](/img/structure/B15280299.png)
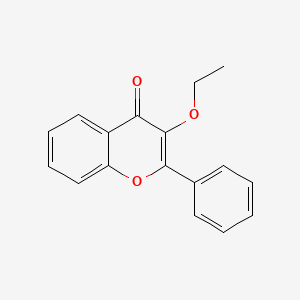

![Methyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15280306.png)


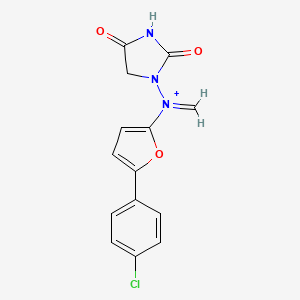

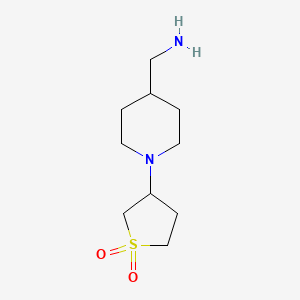
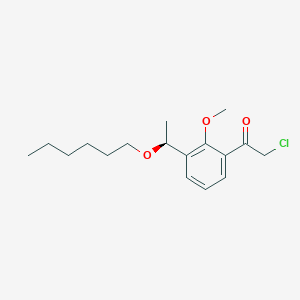

![6-[(4-Chloro-3-methylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280357.png)
![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)
